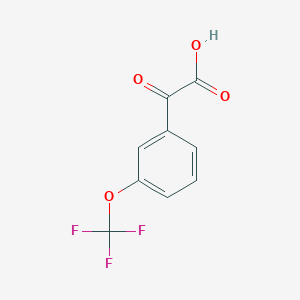

2-Oxo-2-(3-(trifluoromethoxy)phenyl)acetic acid

Description

Properties

Molecular Formula |

C9H5F3O4 |

|---|---|

Molecular Weight |

234.13 g/mol |

IUPAC Name |

2-oxo-2-[3-(trifluoromethoxy)phenyl]acetic acid |

InChI |

InChI=1S/C9H5F3O4/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4H,(H,14,15) |

InChI Key |

GPDVKROFOFQIPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(3-(trifluoromethoxy)phenyl)acetic acid typically involves the introduction of the trifluoromethoxy group onto a phenyl ring followed by the formation of the oxoacetic acid moiety. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the oxo group, followed by oxidation to form the acetic acid derivative. The reaction conditions often include the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(3-(trifluoromethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Palladium or platinum catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Oxo-2-(3-(trifluoromethoxy)phenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(3-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The oxoacetic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group is a strong electron-withdrawing substituent, influencing acidity, solubility, and binding interactions. Below is a comparison with analogs bearing different substituents:

*Calculated by subtracting ethyl ester group (46 g/mol) from the ethyl ester derivative (262.19 g/mol in ).

Key Observations :

- The trifluoromethoxy group increases molecular weight and lipophilicity compared to fluorine or methyl substituents.

- Ester derivatives (e.g., ethyl esters) are commonly synthesized to improve solubility and pharmacokinetic profiles .

SHP2 Phosphatase Inhibition

The compound 6-Hydroxy-3-iodo-1-methyl-2-(3-(2-oxo-2-((3-(trifluoromethoxy)phenyl)amino)acetamido)phenyl)-1H-indole-5-carboxylic acid () demonstrated inhibitory activity against SHP2, achieving >95% purity and a molecular weight of 631.93 g/mol. Its trifluoromethoxy group likely enhances target binding through hydrophobic interactions and metabolic stability .

Intermediate for Thiadiazole Derivatives

In -(3-(trifluoromethoxy)phenyl)acetic acid was used to synthesize thiadiazole-based inhibitors. This highlights its role as a versatile building block for heterocyclic compounds .

Comparison with Trifluoromethyl Analogs

Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate () shares similar synthetic routes but differs in electronic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-2-(3-(trifluoromethoxy)phenyl)acetic acid, and how do reaction conditions impact yield?

- Methodology : The compound is synthesized via Friedel-Crafts acylation or condensation reactions. Key variables include:

- Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitution .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature : Optimal yields (60–70%) are achieved at 80–100°C, avoiding decomposition .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the trifluoromethoxy group (δ 120–125 ppm for CF₃O) and ketone (δ 195–200 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₉H₇F₃O₃, MW 220.15 g/mol) .

- IR : Strong carbonyl stretch (~1700 cm⁻¹) for the α-keto acid moiety .

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Use N95/P1 respirators for dust control and nitrile gloves to prevent dermal exposure .

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts .

- Emergency Measures : Neutralize spills with sodium bicarbonate and rinse with water .

Advanced Research Questions

Q. How can synthesis be optimized to enhance scalability while maintaining purity?

- Strategies :

- Flow Chemistry : Reduces side reactions by controlling residence time .

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) for greener synthesis .

- Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) improves recovery .

Q. How should contradictory biological activity data (e.g., IC₅₀ variations) be resolved?

- Case Study : In COX inhibition assays, IC₅₀ values ranged from 10–50 µM due to:

- Assay Conditions : Differences in pH (7.4 vs. 6.8) and cofactor availability .

- Cell Line Variability : MCF-7 cells showed higher sensitivity than neuronal models .

Q. What structural modifications enhance bioactivity while retaining the trifluoromethoxy motif?

- SAR Insights :

- Analog Comparison : Ethyl ester derivatives (e.g., ) show improved membrane permeability but reduced COX inhibition .

- Substitution Patterns : Adding electron-withdrawing groups (e.g., -NO₂) at the phenyl ring increases AChE inhibition .

Data Contradiction Analysis

Q. Why do antioxidant assays (DPPH/ABTS) show stronger activity than cytotoxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.